Product packaging for 4-(4-Isopropoxybenzoyl)isoquinoline(Cat. No.:CAS No. 1187171-65-8)

4-(4-Isopropoxybenzoyl)isoquinoline

Cat. No.: B1392161
CAS No.: 1187171-65-8
M. Wt: 291.3 g/mol
InChI Key: NRXQYUSGBBTXJC-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzoyl)isoquinoline is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Isoquinolines represent a privileged scaffold in pharmaceutical development, known for their diverse biological activities and presence in numerous natural alkaloids . This specific compound features a benzoyl substituent at the 4-position of the isoquinoline core, further modified with an isopropoxy group, making it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound in the development of potential therapeutic agents, particularly given the established pharmacological importance of isoquinoline-based structures which demonstrate anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The compound serves as a key building block in organic synthesis, enabling access to novel chemical entities through various transition metal-mediated cascade reactions, nucleophilic/electrophilic substitutions, and other modern synthetic methodologies . It is supplied as a high-purity solid for research purposes. This product is intended for laboratory research applications only and is not classified as a drug, cosmetic, or household product. It is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO2 B1392161 4-(4-Isopropoxybenzoyl)isoquinoline CAS No. 1187171-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-4-yl-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(2)22-16-9-7-14(8-10-16)19(21)18-12-20-11-15-5-3-4-6-17(15)18/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXQYUSGBBTXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226139
Record name 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-65-8
Record name 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 4 4 Isopropoxybenzoyl Isoquinoline and Isoquinoline Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of isoquinoline (B145761) derivatives. arxiv.orgarxiv.org DFT methods are extensively used to predict molecular geometries, electronic structures, and spectroscopic properties. rsc.orgresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule like 4-(4-Isopropoxybenzoyl)isoquinoline is geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable conformation of the molecule. arxiv.orgnih.gov For isoquinoline and its derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), have been shown to provide optimized geometries that are in good agreement with experimental data where available. figshare.comresearchgate.net

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the isoquinoline ring system is a key feature, while the benzoyl and isopropoxy groups will adopt specific orientations to minimize steric hindrance.

ParameterPredicted Value
Selected Bond Lengths (Å)
C(1)-N(2)1.319
N(2)-C(3)1.361
C(3)-C(4)1.422
C(4)-C(4a)1.417
C(4)-C(carbonyl)1.495
C(carbonyl)=O1.230
Selected Bond Angles (°) **
C(1)-N(2)-C(3)117.5
N(2)-C(3)-C(4)123.8
C(3)-C(4)-C(4a)119.5
C(3)-C(4)-C(carbonyl)120.2
Selected Dihedral Angles (°) **
C(3)-C(4)-C(carbonyl)-C(phenyl)45.0

Note: The values in this table are hypothetical and represent typical values that would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory based on data for similar molecules.

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgtandfonline.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For isoquinoline itself, the HOMO-LUMO gap has been calculated to be around 3.78 eV. figshare.comtandfonline.com The introduction of the 4-isopropoxybenzoyl substituent at the 4-position of the isoquinoline ring is expected to influence this gap, likely leading to a smaller value and indicating increased reactivity.

Molecular OrbitalEnergy (eV)
HOMO-5.98
LUMO-2.15
HOMO-LUMO Gap (ΔE)3.83

Note: These values are illustrative and based on typical DFT calculations for substituted isoquinolines.

Prediction of Spectroscopic Properties

DFT calculations are also a valuable tool for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. arabjchem.orguantwerpen.be By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to aid in the structural elucidation of the compound. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and are often in good agreement with experimental values, helping to assign signals in the experimental spectrum. researchgate.net

UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. rsc.org These calculations provide information about the electronic transitions within the molecule, including the maximum absorption wavelength (λmax) and the corresponding oscillator strength. For isoquinoline derivatives, the electronic transitions are typically of the π → π* and n → π* type.

ParameterPredicted Value
Vibrational Frequencies (cm⁻¹)
C=O stretch~1680
C-N stretch~1350
Aromatic C-H stretch~3050
¹H NMR Chemical Shifts (ppm)
Isoquinoline protons7.5 - 9.0
Benzoyl protons7.0 - 8.0
Isopropoxy protons1.4 (CH₃), 4.7 (CH)
UV-Vis Absorption (nm)
λmax~320

Note: These are representative values and would be refined by specific TD-DFT calculations for the molecule.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable descriptor of the charge distribution within a molecule and is used to predict and interpret its chemical reactivity. rsc.orgresearchgate.net The MESP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the region around the nitrogen atom in the isoquinoline ring. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MESP analysis would highlight the electronegative nitrogen atom as a site for protonation or coordination to metal ions. The oxygen atom of the carbonyl group would also exhibit a negative potential. The hydrogen atoms of the aromatic rings would show regions of positive potential. This analysis provides a qualitative prediction of how the molecule will interact with other chemical species. arabjchem.orgresearchgate.net

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are employed to gain a deeper understanding of the reactivity and dynamics of isoquinoline derivatives.

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping out the PES, chemists can identify stable molecules (at energy minima) and transition states (at saddle points), which are the energetic barriers between reactants and products. libretexts.org For complex reactions, exploring the PES can reveal the most likely reaction pathways. arxiv.org

For isoquinoline derivatives, computational exploration of the PES can be used to study conformational changes, such as the rotation of the benzoyl group relative to the isoquinoline ring in this compound. It can also be used to investigate the initial steps of chemical reactions involving the molecule.

Reaction Mechanism Elucidation via Computational Pathways

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. arxiv.orgresearchgate.net This involves locating the transition state structure and calculating the activation energy barrier. For isoquinoline synthesis and functionalization, computational studies have helped to rationalize the observed regioselectivity and stereoselectivity of various reactions. researchgate.net

For instance, the mechanism of a Minisci-type reaction on an isoquinoline derivative, which involves the addition of a radical to the protonated heterocycle, can be computationally modeled. nih.gov Similarly, the mechanism of metal-catalyzed cross-coupling reactions to introduce substituents onto the isoquinoline ring can be investigated, providing insights into the catalytic cycle. nih.gov Computational studies on the ring-opening and denitrogenation of isoquinoline in supercritical water have also been performed, revealing multiple possible reaction pathways. researchgate.net

Thermodynamic and Kinetic Parameter Prediction

The prediction of thermodynamic and kinetic parameters through computational methods is crucial for understanding the stability, reactivity, and potential reaction pathways of molecules like this compound. Density Functional Theory (DFT) is a primary tool for these calculations, enabling the determination of key electronic and energetic properties. nih.govresearchgate.net

For this compound, the isopropoxy group, an electron-donating group, on the benzoyl moiety is expected to influence the electron density distribution across the entire molecule. This, in turn, affects its thermodynamic stability. The benzoyl group at the 4-position of the isoquinoline ring will also significantly impact the electronic structure and, consequently, the thermodynamic parameters.

Kinetic parameter prediction often involves the calculation of activation energies for specific reactions. For instance, in the context of drug design, understanding the kinetics of binding to a biological target is essential. Molecular dynamics (MD) simulations can provide insights into the dynamic processes that govern such interactions. rsc.org For a molecule like this compound, predicting the kinetic parameters of its potential interactions with biological macromolecules would be a key step in evaluating its pharmacological potential.

Table 1: Representative Calculated Thermodynamic Parameters for Substituted Aromatic Compounds

CompoundMethodParameterCalculated Value
Poly-bromine carbazolesDFT B3LYP/6-31GStandard Formation Heat (ΔfHө)Varies with number and position of Br substituents
Poly-bromine carbazolesDFT B3LYP/6-31GStandard Formation Free Energy (ΔfGө)Varies with number and position of Br substituents
Poly-bromine carbazolesDFT B3LYP/6-31G*Entropy (Sө)Varies with number and position of Br substituents

This table presents generalized findings from a study on substituted carbazoles to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for exploring the three-dimensional structure and dynamic behavior of molecules. These methods provide a bridge between the static picture of a molecule and its behavior in a realistic environment.

Conformational Analysis and Stability Studies

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the isoquinoline ring, the carbonyl group, and the isopropoxy-substituted phenyl ring. Conformational analysis aims to identify the low-energy conformations, or conformers, that the molecule is most likely to adopt.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space and calculate the relative energies of the different conformers. The results of such studies are crucial for understanding how the molecule might interact with a receptor binding site or how it might pack in a crystal lattice.

Table 2: Key Torsional Angles Influencing the Conformation of this compound

Torsional AngleDescriptionExpected Influence on Conformation
Isoquinoline-C4-Carbonyl-CRotation around the bond connecting the isoquinoline ring and the carbonyl group.Determines the planarity and steric interactions between the two ring systems.
Carbonyl-C-Phenyl-CRotation around the bond connecting the carbonyl group and the phenyl ring.Affects the overall shape and potential for intramolecular interactions.
Phenyl-O-Isopropyl-CRotation around the ether linkage.Influences the orientation of the bulky isopropoxy group.

Supramolecular Interactions and Self-Assembly

Supramolecular chemistry deals with the non-covalent interactions that govern the assembly of molecules into larger, organized structures. For this compound, several types of non-covalent interactions can be envisaged, including π-π stacking, hydrogen bonding (if interacting with protic solvents or other functional groups), and van der Waals forces.

The planar aromatic systems of the isoquinoline and phenyl rings make π-π stacking interactions a likely mode of self-assembly. The carbonyl group can act as a hydrogen bond acceptor, while the isopropoxy group can also participate in weaker hydrogen bonding interactions.

Computational studies on the self-assembly of other isoquinoline derivatives have revealed the formation of complex architectures like zipper arrangements and helical structures, driven by a combination of hydrogen bonding and π-interactions. acs.org Molecular dynamics simulations can be employed to model the self-assembly process of this compound in different environments, providing insights into the formation of aggregates, films, or other supramolecular structures. Understanding these interactions is critical for applications in materials science, such as the design of organic semiconductors or liquid crystals.

Chemical Reactivity and Mechanistic Pathways of 4 4 Isopropoxybenzoyl Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). This is due to the deactivating effect of the nitrogen atom, which withdraws electron density from the carbocyclic ring, particularly under the acidic conditions often required for EAS. When these reactions do occur, substitution happens on the benzene portion of the molecule, primarily at positions C5 and C8. gcwgandhinagar.comquimicaorganica.org

The rationale for this regioselectivity lies in the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C5 or C8 allows the positive charge to be delocalized across the benzene ring without disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.org In contrast, attack at C6 or C7 would lead to less stable intermediates. quimicaorganica.org

Common electrophilic substitution reactions for isoquinoline include nitration and sulfonation. tutorsglobe.com For instance, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. tutorsglobe.com Similarly, sulfonation tends to produce the 5-sulfonic acid derivative. tutorsglobe.com In the context of 4-(4-isopropoxybenzoyl)isoquinoline, the presence of the deactivating benzoyl group at C4 would further decrease the reactivity of the isoquinoline nucleus towards electrophiles.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline

Position of Substitution Relative Reactivity Rationale
C5 Major Product Stable cationic intermediate, avoids disruption of pyridine ring aromaticity.
C8 Major Product Stable cationic intermediate, avoids disruption of pyridine ring aromaticity.
C6 Minor/No Product Less stable cationic intermediate.
C7 Minor/No Product Less stable cationic intermediate.
Pyridine Ring (C1, C3, C4) No Reaction Highly deactivated by the nitrogen atom.

Nucleophilic Substitution Reactions on the Isoquinoline Nucleus

The pyridine ring of isoquinoline is electron-deficient and therefore susceptible to nucleophilic attack. Nucleophilic substitution reactions preferentially occur at the C1 position. gcwgandhinagar.comquora.com This is because the negative charge in the resulting intermediate (Meisenheimer complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. quora.comquimicaorganica.org Halogen atoms placed at the C1 position are particularly good leaving groups and are readily displaced by a variety of nucleophiles. quimicaorganica.org

The Chichibabin reaction is a classic example of nucleophilic substitution on an N-heterocycle. While quinoline (B57606) reacts with sodium amide to give a mixture of 2-amino and 4-amino derivatives, isoquinoline reacts with potassium amide to yield 1-aminoisoquinoline. iust.ac.ir Hard nucleophiles, such as organolithium reagents and Grignard reagents, also add primarily to the C1 position. iust.ac.irquimicaorganica.org The resulting dihydroisoquinoline intermediates can then be oxidized to furnish the C1-substituted isoquinoline. iust.ac.ir

For this compound, direct nucleophilic substitution on the unsubstituted ring is challenging. However, if a leaving group were present at C1, it would be readily substituted. The benzoyl group at C4 is electronically withdrawing, which would slightly enhance the electrophilicity of the pyridine ring, but the primary site of attack for strong nucleophiles would remain C1.

Table 2: Regioselectivity in Nucleophilic Substitution of Isoquinoline

Position of Substitution Relative Reactivity Rationale
C1 Major Product Stabilization of the negative intermediate by the adjacent nitrogen atom.
C3 Minor/No Product Less effective stabilization of the negative charge compared to C1.
Benzene Ring No Reaction Electron-rich and not susceptible to nucleophilic attack.

Oxidation and Reduction Reactions of Isoquinoline Derivatives

The oxidation of the isoquinoline nucleus is a vigorous reaction that can result in the cleavage of one of the rings. The outcome is highly dependent on the reaction conditions and the nature of any substituents present. shahucollegelatur.org.inpharmaguideline.com Oxidation with an alkaline potassium permanganate (B83412) solution typically cleaves the benzene ring to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.comshahucollegelatur.org.in The presence of electron-donating or electron-withdrawing groups can direct the oxidation. For example, 5-aminoisoquinoline (B16527) undergoes oxidation in the benzene ring, whereas 5-nitroisoquinoline is oxidized in the pyridine ring. shahucollegelatur.org.in

Reduction of isoquinoline is more straightforward and typically affects the nitrogen-containing ring first. Catalytic hydrogenation, for instance, can selectively reduce the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in The choice of catalyst and reaction conditions, such as the acidity of the medium, can influence the outcome. shahucollegelatur.org.in Metal hydrides like lithium aluminum hydride also reduce the pyridine ring. quimicaorganica.org In the case of this compound, the ketone of the benzoyl group would also be susceptible to reduction by strong reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, potentially competing with the reduction of the isoquinoline ring.

Mechanistic Studies of 4-Substitution on Isoquinolines

The introduction of substituents at the C4 position of the isoquinoline ring is a key transformation for accessing compounds like this compound. Various synthetic strategies have been developed to achieve this.

One approach involves the Heck reaction, where a 4-bromoisoquinoline (B23445) can be coupled with an alkene, such as an acrylate (B77674) ester, in the presence of a palladium catalyst. nih.gov This method forms a new carbon-carbon bond at the C4 position. nih.gov Another strategy involves the lithiation of the isoquinoline ring. While direct deprotonation is often difficult and unselective, metal-halogen exchange of a 4-haloisoquinoline at low temperatures can generate a 4-lithioisoquinoline species. iust.ac.ir This powerful nucleophile can then be trapped with various electrophiles, including benzaldehydes or benzoyl chlorides, to install a benzoyl group or its precursor at C4.

A versatile synthesis reported involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This process forms an eneamido anion intermediate which can be trapped in situ with electrophiles to create a diverse array of highly substituted isoquinolines, including those with substituents at C4. nih.gov

Radical Pathways in Isoquinoline Functionalization

Radical reactions offer alternative pathways for the functionalization of the isoquinoline nucleus, often with different regioselectivity compared to ionic reactions. The Minisci reaction, for example, allows for the regioselective substitution of protonated heteroaromatic bases with nucleophilic radicals. iust.ac.ir These reactions typically occur at the α and γ positions (C1 in isoquinoline) due to the electrophilic nature of the protonated ring.

More recent studies have explored novel radical pathways for C-H functionalization. A redox-neutral dearomatization-rearomatization process has been developed for the highly regioselective meta-C-H functionalization of pyridines, quinolines, and isoquinolines. nih.govresearchgate.net This method allows for the introduction of various functional groups, including trifluoromethyl and halogen atoms, at positions that are difficult to access through traditional electrophilic or nucleophilic substitution. nih.gov Another approach involves the use of visible-light-mediated organophotoredox catalysis to generate radical intermediates for the construction of 1-substituted isoquinoline scaffolds. nih.gov While not directly forming a 4-benzoyl group, these radical methods highlight the diverse reactivity of the isoquinoline core and the potential for novel functionalizations.

Annulation and Cyclization Reactions Relevant to Benzoylisoquinoline Formation

The formation of the core isoquinoline ring system is a cornerstone of synthesizing derivatives like this compound. Several classic named reactions provide routes to this scaffold.

Bischler-Napieralski Synthesis: This widely used method involves the cyclodehydration of a β-phenylethylamine that has been acylated. gcwgandhinagar.compharmaguideline.com The cyclization is typically promoted by a Lewis acid like phosphoryl chloride or phosphorus pentoxide, yielding a 3,4-dihydroisoquinoline. pharmaguideline.com This intermediate can then be dehydrogenated, often with a palladium catalyst, to form the aromatic isoquinoline. tutorsglobe.compharmaguideline.com

Pictet-Spengler Synthesis: This reaction condenses a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. tutorsglobe.compharmaguideline.com The reaction proceeds through an initial imine formation followed by an intramolecular electrophilic substitution (a type of Mannich reaction) to form a 1,2,3,4-tetrahydroisoquinoline, which can be subsequently oxidized to the isoquinoline. pharmaguideline.com

Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline directly. wikipedia.orgquimicaorganica.org

Modern methods often employ transition metal catalysis to construct the isoquinoline ring with high efficiency and control over substitution patterns. For example, palladium-catalyzed coupling and cyclization sequences have been developed to build the isoquinoline framework from simpler starting materials. organic-chemistry.org The Danheiser benzannulation is another powerful reaction that generates highly substituted phenols via the thermal reaction of a cyclobutenone with an alkyne, representing a convergent approach to building complex aromatic systems. wikipedia.org These annulation strategies could potentially be adapted to construct a pre-functionalized 4-benzoylisoquinoline (B1281411) skeleton directly.

Advanced Applications of Isoquinoline Scaffolds in Chemical Science

Supramolecular Chemistry of Isoquinoline (B145761) Derivatives

The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions, making isoquinoline derivatives attractive building blocks for supramolecular chemistry.

Host-Guest Chemistry and Complexation Studies

Isoquinoline derivatives have been explored as guests in host-guest complexes. The isoquinoline nitrogen can coordinate with metal ions or form hydrogen bonds with suitable host molecules. The benzoyl group at the C4 position of 4-(4-Isopropoxybenzoyl)isoquinoline, with its carbonyl oxygen, introduces an additional potential binding site. This could allow for the formation of multi-point interactions within a host cavity, potentially leading to high association constants and selectivity. For instance, complexation with cyclodextrins or calixarenes could be envisaged, where the isopropoxybenzoyl moiety is encapsulated within the hydrophobic cavity of the host.

Host MoleculePotential Interaction Sites with this compoundPotential Application
CyclodextrinsEncapsulation of the isopropoxybenzoyl groupDrug delivery, solubilization
Calixarenesπ-π stacking with the isoquinoline and benzoyl ringsMolecular recognition, sensing
Metal-Organic Frameworks (MOFs)Coordination of the isoquinoline nitrogen to metal nodesGas storage, catalysis

Self-Assembly of Isoquinoline-Containing Systems

Isoquinoline Derivatives in Material Science Research

The photophysical and electronic properties of isoquinolines have led to their investigation in various material science applications. rsc.org

Photoactive Compounds and Fluorescent Properties

Many isoquinoline derivatives are known to be fluorescent. nih.gov The emission properties are highly dependent on the nature and position of substituents on the isoquinoline ring. A benzoyl group at the C4 position, as in this compound, is an electron-withdrawing group that can influence the intramolecular charge transfer (ICT) character of the molecule's excited state. This can lead to interesting photophysical properties, such as solvatochromism, where the emission color changes with the polarity of the solvent. The isopropoxy group, being an electron-donating group on the benzoyl ring, can further modulate these properties.

Table of Typical Photophysical Data for Substituted Isoquinolines

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield
Isoquinoline 317 365 0.03
3-aminoisoquinoline 350 430 0.65 nih.gov
1-phenylisoquinoline 325 375 0.12

Note: Data for this compound is not available and would require experimental determination.

Applications in Organic Electronic Materials

Isoquinoline derivatives have been investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Their ability to transport charge, combined with their tunable photophysical properties, makes them promising candidates for these applications. The extended π-system of this compound could facilitate charge transport, and the molecule could potentially be used as an emissive material or a host material in OLEDs. The isopropoxy group might enhance solubility, which is beneficial for solution-based processing of organic electronic devices.

Precursors for Advanced Organic Synthesis

Functionalized isoquinolines are valuable starting materials for the synthesis of more complex molecules, including natural products and pharmaceuticals. scispace.com The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations.

The ketone group of the benzoyl moiety can undergo a variety of reactions, such as reduction to an alcohol, conversion to an imine, or participation in condensation reactions. The isoquinoline ring itself can be subjected to various transformations. For example, the nitrogen atom can be quaternized, and the ring can undergo oxidation or reduction. slideshare.net Furthermore, the C-H bonds of the isoquinoline ring can be functionalized through modern synthetic methodologies. The presence of the benzoyl group at the C4 position can direct the regioselectivity of these reactions.

Potential Synthetic Transformations of this compound

Reaction Type Reagents Potential Product
Ketone Reduction NaBH₄, MeOH 4-((4-isopropoxyphenyl)(hydroxy)methyl)isoquinoline
Wittig Reaction Ph₃P=CH₂, THF 4-(1-(4-isopropoxyphenyl)vinyl)isoquinoline
Bischler-Napieralski Reaction Acyl chloride, Lewis acid Leads to more complex fused systems wikipedia.org

Q & A

Q. What are the primary synthetic routes for 4-(4-Isopropoxybenzoyl)isoquinoline?

The synthesis of this compound can be approached via:

  • Friedel-Crafts Acylation : Reacting isoquinoline with 4-isopropoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the benzoyl group at the 4-position .
  • Suzuki-Miyaura Coupling : Utilizing a boronic ester derivative of 4-isopropoxybenzene and a halogenated isoquinoline precursor (e.g., 4-bromoisoquinoline) with a palladium catalyst .
  • Bischler-Napieralski Reaction : Cyclizing an appropriately substituted phenethylamide precursor to form the isoquinoline core, followed by functionalization with the isopropoxybenzoyl group . Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical for yield improvement.

Q. How is the structural integrity of this compound validated?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and isopropoxy group orientation (e.g., methyl splitting patterns at δ ~1.3 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the benzoyl and isoquinoline moieties, critical for understanding steric effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₉NO₂⁺) .

Q. What preliminary biological screening approaches are used for this compound?

Initial activity assessment involves:

  • Enzyme Inhibition Assays : Testing against kinases or cytochrome P450 isoforms via fluorometric or colorimetric substrates (e.g., IC₅₀ determination) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for G-protein-coupled receptors) to quantify affinity (Ki) .
  • Cytotoxicity Profiling : Screening in cancer cell lines (e.g., MTT assays) to identify antiproliferative potential .

Advanced Research Questions

Q. How can substituent effects on the isoquinoline core be systematically studied to enhance bioactivity?

  • Electronic Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate reduction potentials, as demonstrated in photocatalyst optimization studies .
  • Steric Modifications : Compare 4-isopropoxy vs. bulkier alkoxy groups (e.g., tert-butoxy) to assess binding pocket compatibility using molecular docking .
  • Comparative SAR : Synthesize analogs with varying substituents (e.g., 4-methoxy vs. 4-isopropoxy) and correlate structural changes with activity trends in kinase inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Orthogonal Assay Validation : Re-test conflicting compounds in standardized assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to rule out methodological variability .
  • Metabolic Stability Analysis : Evaluate cytochrome P450-mediated degradation using liver microsomes, as metabolic instability may explain inconsistent in vivo/in vitro results .
  • Crystallographic Studies : Resolve target-bound structures to identify critical interactions (e.g., hydrogen bonds with the isopropoxy group) that may be assay-context dependent .

Q. How can computational methods guide the optimization of binding affinity?

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the isopropoxybenzoyl group in solvent vs. target-bound states .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to design electron-deficient analogs for enhanced π-π stacking .
  • Free-Energy Perturbation (FEP) : Quantify substituent contributions to binding free energy (e.g., isopropoxy vs. ethoxy groups) for rational lead optimization .

Q. What experimental designs address low yield in large-scale synthesis?

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during acylation steps, reducing side reactions .
  • Catalyst Screening : Test alternative palladium ligands (e.g., SPhos vs. XPhos) in Suzuki couplings to enhance turnover frequency .
  • Purification Optimization : Use simulated moving bed (SMB) chromatography for efficient separation of regioisomers .

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Feasible Synthetic Routes

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4-(4-Isopropoxybenzoyl)isoquinoline
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4-(4-Isopropoxybenzoyl)isoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.